molecular formula C24H24N2O6 B11149371 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide

Cat. No.: B11149371
M. Wt: 436.5 g/mol
InChI Key: GYASIZBWOPWANO-UHFFFAOYSA-N
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Description

The compound 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide is a synthetic molecule featuring a coumarin core (8-methoxy-2-oxo-2H-chromen-3-yl) linked via a phenoxyacetic acid spacer to a piperidine-4-carboxamide moiety. This structure combines pharmacophoric elements known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

1-[2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H24N2O6/c1-30-20-4-2-3-17-13-19(24(29)32-22(17)20)15-5-7-18(8-6-15)31-14-21(27)26-11-9-16(10-12-26)23(25)28/h2-8,13,16H,9-12,14H2,1H3,(H2,25,28)

InChI Key

GYASIZBWOPWANO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide involves several steps:

    Synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Formation of 8-methoxy-2-oxo-2H-chromen-3-yl chloride: The carboxylic acid group is converted to an acid chloride using thionyl chloride or oxalyl chloride.

    Synthesis of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenol: The acid chloride reacts with phenol in the presence of a base such as pyridine.

    Formation of this compound: The phenol derivative is then reacted with piperidine-4-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, demethylation can be achieved using boron tribromide.

Common reagents and conditions used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its coumarin core is known to interact with various biological targets, making it a promising candidate for drug development.

    Biological Research: Researchers investigate its effects on cellular pathways and its potential to modulate enzyme activity. It is also used in studies related to DNA gyrase inhibition and other molecular targets.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The coumarin core can inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound may interact with other cellular pathways, modulating inflammatory responses and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) N-(4-Methylphenyl)-4-(2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-Yl)Piperidine-1-Carboxamide
  • Structure : Features a piperidine-1-carboxamide group linked to a benzodiazolone ring system.
  • Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 4-tolyl isocyanate in 80% yield .
  • Comparison: Unlike the target compound, this analog lacks the coumarin core but shares the piperidine-carboxamide scaffold.
(b) Pixifenide (1-[[4-[1-(Hydroxyimino)Ethyl] Phenoxy] Acetyl] Piperidine)
  • Structure: Contains a phenoxyacetyl-piperidine backbone with a hydroxyiminoethyl substituent.
  • Therapeutic Use : Marketed as an anti-inflammatory agent (trade name Flamanil) .
  • Comparison: Both compounds share the phenoxyacetyl-piperidine motif, but Pixifenide’s hydroxyiminoethyl group contrasts with the target compound’s coumarin-carboxamide system. This suggests divergent mechanisms of action, with the coumarin moiety possibly enhancing antioxidant or protease-inhibitory activity.
(c) 1-Acetyl-t-3-Ethyl-r-2,c-6-Bis(4-Methoxyphenyl)Piperidin-4-One
  • Structure : A piperidin-4-one derivative with acetyl, ethyl, and methoxyphenyl substituents.
  • Biological Relevance : Piperidine derivatives in this class exhibit antimicrobial and anti-inflammatory activities .
  • Comparison : The piperidin-4-one core differs from the carboxamide group in the target compound. The presence of methoxyphenyl groups in both molecules highlights the role of aromatic substituents in modulating lipophilicity and target binding.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Activities
Target Compound C24H24N2O6 460.46* Coumarin, Piperidine-carboxamide Not explicitly stated
2-[4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl)Phenoxy]Acetic Acid (Precursor) C14H14O5 262.26 Coumarin, Phenoxyacetic acid Intermediate for derivatives
N-(4-Methylphenyl)-4-(2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-Yl)Piperidine-1-Carboxamide C20H20N4O2 356.40 Benzodiazolone, Piperidine-carboxamide Not stated, but high synthetic yield (80%)
Pixifenide C15H20N2O3 276.33 Phenoxyacetyl-piperidine, Hydroxyiminoethyl Anti-inflammatory

*Calculated based on structural formula.

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